N-allyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
N-allyl-2-(2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a structurally complex molecule featuring:
- A 1H-imidazole core substituted with a hydroxymethyl group at position 3.
- A thioether linkage connecting the imidazole ring to a 2-oxoethyl group, which is further functionalized with a 2,4-difluorophenylamino moiety.
This compound’s design integrates fluorinated aromatic systems and heterocyclic motifs, which are common in bioactive molecules targeting enzymes or receptors (e.g., kinase inhibitors or antimicrobial agents) .
Properties
IUPAC Name |
2-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O3S/c1-2-5-20-15(25)8-23-12(9-24)7-21-17(23)27-10-16(26)22-14-4-3-11(18)6-13(14)19/h2-4,6-7,24H,1,5,8-10H2,(H,20,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKRDMQVYZKRPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=C(C=C(C=C2)F)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Systems
Key Observations :
- Fluorine vs. Chlorine : The 2,4-difluorophenyl group in the target compound may enhance metabolic stability and lipophilicity compared to chlorinated analogues, influencing membrane permeability .
Functional Group Analysis
- Thioether Linkage : Present in the target compound and 2-[[1-(3-methoxyphenyl)-2-imidazolyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide . This linkage enhances conformational flexibility compared to rigid triazole or sulfinyl groups (e.g., ).
- N-Allyl Acetamide : Similar to N-allyl-2,2,2-trifluoro-N-(2-hydroxyphenyl)acetamide , the allyl group may reduce crystallinity, improving solubility for drug formulation.
Bioactivity and Binding Interactions
While direct bioactivity data for the target compound is unavailable, structural analogues suggest:
- Antimicrobial Potential: Thiazole-acetamide derivatives (e.g., ) show activity against Gram-positive bacteria, likely via cell wall synthesis disruption.
- Kinase Inhibition : Fluorophenyl-imidazole systems (e.g., ) inhibit kinases like p38 MAPK, critical in inflammatory pathways.
- Metabolic Stability: The 2,4-difluorophenyl group may reduce oxidative metabolism compared to non-fluorinated analogues, extending half-life .
Physicochemical Properties
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